tert-Butyl 3-bromo-5-methoxy-6-nitro-1H-indole-1-carboxylate
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Overview
Description
tert-Butyl 3-bromo-5-methoxy-6-nitro-1H-indole-1-carboxylate is a synthetic organic compound that belongs to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by its unique structure, which includes a tert-butyl ester group, a bromine atom, a methoxy group, and a nitro group attached to the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-bromo-5-methoxy-6-nitro-1H-indole-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using sodium methoxide and methanol.
Nitration: The nitro group is typically introduced via nitration using a mixture of concentrated sulfuric acid and nitric acid.
Esterification: The final step involves the esterification of the indole carboxylic acid with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-bromo-5-methoxy-6-nitro-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or dimethylformamide (DMF), and catalysts like copper(I) iodide.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, and solvents like ethanol.
Oxidation: Potassium permanganate, water, and acidic conditions.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Reduction: Amino derivatives of the original compound.
Oxidation: Hydroxyl derivatives of the original compound.
Scientific Research Applications
tert-Butyl 3-bromo-5-methoxy-6-nitro-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 3-bromo-5-methoxy-6-nitro-1H-indole-1-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of functional groups like the nitro and methoxy groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 5-bromo-1H-indole-1-carboxylate
- tert-Butyl indoline-1-carboxylate
- tert-Butyl 1-indolecarboxylate
Uniqueness
tert-Butyl 3-bromo-5-methoxy-6-nitro-1H-indole-1-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the bromine, methoxy, and nitro groups allows for a wide range of chemical modifications and biological interactions, making it a versatile compound for research and development.
Properties
Molecular Formula |
C14H15BrN2O5 |
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Molecular Weight |
371.18 g/mol |
IUPAC Name |
tert-butyl 3-bromo-5-methoxy-6-nitroindole-1-carboxylate |
InChI |
InChI=1S/C14H15BrN2O5/c1-14(2,3)22-13(18)16-7-9(15)8-5-12(21-4)11(17(19)20)6-10(8)16/h5-7H,1-4H3 |
InChI Key |
SHXWIYNINXIFHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC(=C(C=C21)[N+](=O)[O-])OC)Br |
Origin of Product |
United States |
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